Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate is an organic compound that belongs to the class of phenoxyalkanoic acid esters. This compound is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a pentanoate ester chain. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate typically involves the reaction of 3-chloro-4-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Hydrolysis: 3-chloro-4-fluorophenol and ethyl pentanoate.
Scientific Research Applications
Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, leading to modulation of biological activities. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3-chloro-phenoxy)pentanoate
- Ethyl 5-(4-fluoro-phenoxy)pentanoate
- Ethyl 5-(3,4-dichloro-phenoxy)pentanoate
Uniqueness
Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group. This dual substitution imparts distinct chemical and biological properties, such as enhanced reactivity and improved pharmacological profiles, compared to its mono-substituted counterparts.
Properties
IUPAC Name |
ethyl 5-(3-chloro-4-fluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-10-6-7-12(15)11(14)9-10/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAURJKNMQFVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.